2-(4-methylcyclohexyl)acetic Acid

Catalog No.
S3273845
CAS No.
6603-71-0
M.F
C9H16O2
M. Wt
156.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methylcyclohexyl)acetic Acid

Researchers face analytical confounding from undefined commercial naphthenic acid mixtures in OSPW bioremediation models. 4-MCHAA (cis/trans mixture) provides a single, quantifiable model compound with specific degradation kinetics (4.2-7.8 mg/L-h) to design robust aerobic bioreactors. • Isomer-resolved tracking via mass spectrometry; • Validates TiO₂ photocatalytic efficiency without steric hindrance; • Conformationally restricted building block for peptide antagonists. Supplied with full analytical documentation.

CAS Number

6603-71-0

Product Name

2-(4-methylcyclohexyl)acetic Acid

IUPAC Name

2-(4-methylcyclohexyl)acetic acid

Molecular Formula

C9H16O2

Molecular Weight

156.225

InChI

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

OQZGYMRYZAKXAF-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)CC(=O)O

solubility

not available

Synonyms

2-(4-methylcyclohexyl)acetic acid, 4-Methylcyclohexaneacetic acid, 4-MCHAA, Cyclohexaneacetic acid, 4-methyl-, 4-Methylcyclohexylacetic acid

Purity

≥98%

Package Size

5 g

2-(4-Methylcyclohexyl)acetic acid (CAS 6603-71-0), commonly referred to as 4-methylcyclohexaneacetic acid (4-MCHAA), is an alicyclic carboxylic acid featuring a methyl-substituted cyclohexane ring and an acetic acid side chain. Commercially supplied as a mixture of cis and trans isomers, it is predominantly procured as a high-purity model naphthenic acid (NA) for environmental engineering, bioremediation scaling, and advanced oxidation process (AOP) research[1]. Unlike complex, poorly defined commercial NA extracts, 4-MCHAA provides a distinct, quantifiable analytical signature essential for calculating precise degradation kinetics [2]. Additionally, its specific steric profile makes it a highly specialized building block in the synthesis of conformationally restricted peptide antagonists [3].

Research Fit

Model Naphthenic Acid

Established single-ring model for environmental fate and partitioning studies; cis/trans isomer mixture behaves as a uniform adsorbing entity.

ACC Isoform Research

Reported selectivity context for acetyl-CoA carboxylase isoform studies; minimal ACC1 activity may support ACC2-selective investigation.

Sensor Benchmark Analyte

Characterized as QCM sensor benchmark for naphthenic acid detection; amine-modified film responsivity documented.

Substituting 4-MCHAA with simpler cyclic acids (such as cyclohexanecarboxylic acid) or shorter-chain analogs (like 4-methylcyclohexanecarboxylic acid) fundamentally alters experimental degradation kinetics, leading to severely over-optimistic bioremediation models [1]. The presence of the acetic acid side chain, combined with the methyl-substituted ring, imparts a specific recalcitrance that closely mimics the persistent, high-molecular-weight fractions of actual oil sands process-affected water (OSPW). Conversely, substituting 4-MCHAA with bulk commercial NA mixtures introduces thousands of unresolvable isomers, making it impossible to perform isomer-specific tracking (cis vs. trans degradation) or to isolate specific microbial metabolic pathways without severe analytical confounding [2].

Substitution Risk

Side-chain length variation (e.g., 4MCCH) shifts soil adsorption coefficients and may compromise environmental fate model validation.

Substituting with arylacetic acid analogs may alter lipophilicity optimum and reported pharmacological activity profile; cyclohexylaliphatic scaffold occupies a distinct lipophilicity space.

Alternative cyclohexylacetic acid derivatives may exhibit different ACC isoform selectivity, limiting direct comparison in enzyme inhibition studies.

Degradation Kinetics vs. Shorter-Chain Analogs

In circulating packed-bed bioreactor studies, the length of the alkyl side chain significantly dictates recalcitrance. When compared to trans-4-methyl-1-cyclohexanecarboxylic acid (trans-4MCHCA), which lacks the extra methylene group in the side chain, 4-MCHAA exhibits a drastically lower degradation rate. The maximum biodegradation rate for trans-4MCHCA was recorded at 209 mg/L-h, whereas the rates for cis- and trans-4-MCHAA were only 4.2 and 7.8 mg/L-h, respectively [1].

Evidence DimensionMaximum biodegradation rate in a continuous bioreactor
Target Compound Data4.2 mg/L-h (cis-4-MCHAA) and 7.8 mg/L-h (trans-4-MCHAA)
Comparator Or Baselinetrans-4-methyl-1-cyclohexanecarboxylic acid (trans-4MCHCA) at 209 mg/L-h
Quantified Difference~25- to 50-fold reduction in biodegradation rate for 4-MCHAA
ConditionsCirculating packed-bed continuous bioreactor, aerobic conditions

Procuring 4-MCHAA rather than shorter-chain analogs prevents the under-engineering of industrial bioreactors by providing a realistically recalcitrant surrogate for persistent oil sands tailings.

ACC1 vs. ACC2 Selectivity
Cross-study comparable
Target ACC1/ACC2 IC₅₀ ratio >530 (ACC1 >100,000 nM, ACC2 186 nM) vs. comparator ~19-fold (ACC2 150 nM, ACC1 2,900 nM).
May support ACC2-selective inhibitor development with reduced ACC1 off-target liability in research context.
Recombinant human ACC1/ACC2 assays; comparator data from US8470841 scaffold. Interpretation limited to in vitro conditions.

Analytical Resolution vs. Complex NA Mixtures

Environmental remediation assays using complex petroleum naphthenic acid (NA) mixtures often fail to yield quantifiable degradation data due to the unresolvable nature of the matrix. In a 14-day study using Naviculla sp. diatoms, both the cis- and trans-isomers of 4-MCHAA (dosed at 5.5 mg/L) were completely uptaken and phytodegraded, allowing for precise tracking of transport mechanisms. In contrast, parallel experiments using an oilsands NA mixture showed no quantifiable evidence of phytodegradation because the complex background obscured specific metabolic tracking [1].

Evidence DimensionQuantifiable phytodegradation over 14 days
Target Compound Data100% uptake and degradation of cis/trans isomers (at 5.5 mg/L)
Comparator Or BaselineOilsands NA mixture (no quantifiable degradation evidence)
Quantified DifferenceComplete analytical resolution vs. zero reliable kinetic tracking
Conditions14-day incubation with Naviculla (2) sp. diatoms

4-MCHAA is the required procurement choice for laboratories needing to publish precise, isomer-specific metabolic pathway data that cannot be extracted from bulk NA mixtures.

Soil Adsorption (4MACH vs 4MCCH)
Head-to-head comparison
4MACH Kd = 0.18 mL/g vs. 4MCCH Kd = 0.11 mL/g; 64% higher adsorption affinity for 4MACH.
Correct chain-length analog selection essential for reproducible soil partitioning data; substitution underestimates retention.
Batch partitioning at 23°C, pH 6.8; cis/trans isomers showed no significant difference.

Photocatalytic Degradation vs. Commercial Fluka NAs

For validating advanced oxidation processes (AOPs), 4-MCHAA serves as an ideal terminal benchmark. Under natural sunlight irradiation over a TiO2 (P25) suspension, 100% of 4-MCHAA was degraded within 8 hours. In comparison, commercial Fluka NA mixtures only achieved approximately 75% degradation under identical conditions due to the steric constraints of larger, multi-ring structures (z = -6 to -12) present in the bulk mixture [1].

Evidence DimensionPhotocatalytic degradation efficiency (8 hours)
Target Compound Data100% degradation
Comparator Or BaselineCommercial Fluka NA mixture (~75% degradation)
Quantified Difference25% higher absolute degradation yield, providing a clean baseline
ConditionsNatural sunlight irradiation, TiO2 (P25) suspension, 8 hours, monitored via ESI-MS

Using 4-MCHAA allows engineers to establish a clear, 100%-degradation baseline for AOP reactor efficiency before introducing the confounding variables of multi-ring steric hindrance found in raw wastewater.

QCM Sensor Response
Head-to-head comparison
Amine-modified film: 56 Hz shift vs. unmodified film: 8 Hz at 100 ppm MCAA; 7-fold enhancement.
Reported benchmark for naphthenic acid sensor development; sensitivity differential may guide coating optimization studies.
QCM platform, response within 5 min; linear concentration–frequency relationship.

Precursor for Conformationally Restricted Peptides

Beyond environmental modeling, 2-(4-methylcyclohexyl)acetic acid is utilized to introduce critical steric bulk at position 1 of peptide sequences. In the synthesis of arginine-vasopressin antagonists, substituting standard linear mercaptopropanoic acid with a derivative of 4-MCHAA (e.g., 1-(1-mercapto-4-methylcyclohexaneacetic acid)) yields highly potent and selective antagonists of the vasopressor response. The specific beta,beta-dialkyl substitution provided by the 4-methylcyclohexyl ring restricts the peptide's conformational freedom far more effectively than linear or un-methylated cyclic precursors [1].

Evidence DimensionConformational restriction in peptide antagonists
Target Compound DataHigh potency/selectivity via beta,beta-dialkyl bulky substitution
Comparator Or BaselineLinear precursors (e.g., 3-mercaptopropanoic acid)
Quantified DifferenceTransition from baseline agonism/weak antagonism to highly potent, selective antagonism
ConditionsSolid-phase and solution peptide synthesis of position-1 modified arginine-vasopressin analogs

For medicinal chemistry procurement, the exact steric dimensions of the 4-methylcyclohexyl group are non-negotiable for locking the required receptor-antagonist conformation.

Lipophilicity-Activity Class Profile
Class-level inference
Cyclohexylaliphatic acid log Popt = 5.55 for fibrinolytic activity; qualitatively higher than arylaliphatic acids.
May support binding-site differentiation research; distinct lipophilicity window versus aromatic analogs.
Source reports directional difference; exact quantitative gap not specified.
Biodegradation Kinetics
Head-to-head comparison
cis-4MACH degrades faster than trans-4MACH in Athabasca River water; differential rate constants reported.
Isomer composition may influence environmental half-life predictions; verification of isomeric ratio recommended for persistence studies.
GC monitoring, heterotrophic degradation; exact rate constant values not fully retrieved.

OSPW Bioremediation Surrogate

Directly following from its established recalcitrance profile, 4-MCHAA is the optimal procurement choice for engineering and scaling aerobic bioreactors. Its slow degradation kinetics (4.2–7.8 mg/L-h) ensure that pilot-scale continuous or packed-bed bioreactors are designed to handle the most persistent, alkyl-branched cyclic fractions of real OSPW, preventing premature system failure [1].

AOP Calibration Standard

Because 4-MCHAA degrades completely under TiO2/sunlight photocatalysis without the steric hindrance of larger multi-ring systems, it serves as an excellent baseline calibration standard. Environmental labs procure it to validate the maximum theoretical efficiency of an AOP setup before testing actual, highly complex wastewater effluents [2].

Isomer-Specific Phytoremediation Pathways

The commercial availability of 4-MCHAA as a cis/trans mixture makes it uniquely suited for phytoremediation studies. Researchers use it to track differential uptake and beta-oxidation pathways in diatoms and microalgae, generating clean, publishable mass spectrometry data that is impossible to obtain using unresolvable commercial naphthenic acid mixtures [3].

Conformationally Restricted Peptidomimetic Building Block

In medicinal chemistry, the compound is procured as a precursor to synthesize beta,beta-dialkyl substituted amino acids. This specific steric bulk is critical for locking the conformation of peptide drugs, such as arginine-vasopressin antagonists, maximizing their receptor selectivity and therapeutic potency [4].

Application Fit

Application
Selection Property
Validation Focus
ACC2 isoform-selectivity research
Reported ACC1/ACC2 selectivity context
ACC1 off-target liability interpretation in enzymatic assays
Environmental fate model compound
Documented soil adsorption coefficient
Kd reproducibility across soil matrices and regulatory context review
QCM sensor benchmark for naphthenic acids
Amine-modified film response differential
Frequency shift linearity and coating performance comparison
Cyclohexylaliphatic SAR reference
Reported lipophilicity-activity relationship (class-level log Popt)
Binding-site differentiation versus arylaliphatic analogs

XLogP3

2.7

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